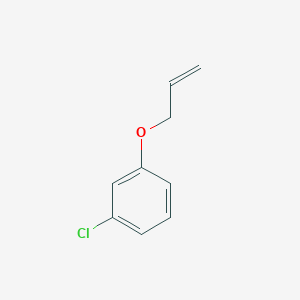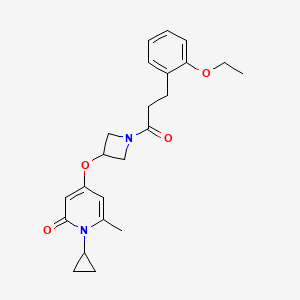
(E)-5-Phenyl-pent-2-enoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-5-Phenyl-pent-2-enoic acid ethyl ester” is a chemical compound with the molecular formula C13H16O2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “(E)-5-Phenyl-pent-2-enoic acid ethyl ester” consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The detailed structure can be found in the PubChem database .Physical And Chemical Properties Analysis
The boiling point of “(E)-5-Phenyl-pent-2-enoic acid ethyl ester” is predicted to be 304.0±21.0 °C, and its density is predicted to be 1.011±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Rearrangements
- Studies have demonstrated the utility of allyl esters in constructing fluorine-containing carboxylic acid derivatives, including those similar to (E)-5-Phenyl-pent-2-enoic acid ethyl ester. Such studies focus on the synthesis of these derivatives and their rearrangement processes, which are significant in organic chemistry (Dreier et al., 2017).
Chemical Reactions and Transformations
- Research on octadecatrienoic acid ethyl esters, which bear some similarity to (E)-5-Phenyl-pent-2-enoic acid ethyl ester, reveals their ability to undergo various reactions, such as cyclization and sigmatropic hydrogen shift. These transformations are important for understanding chemical reaction pathways (Matikainen et al., 1997).
Novel Functional Diacids Synthesis
- Research has been conducted on the synthesis of novel diacids, which include derivatives of pentenoic acid, a closely related compound to (E)-5-Phenyl-pent-2-enoic acid ethyl ester. These studies explore the synthesis methods and the influence of various factors such as solvents and reaction time (Zhang Zhi-qin, 2004).
Enzymatic Kinetic Resolution
- Studies have been performed on the enzymatic kinetic resolution of 3-phenyl-4-pentenoic acid esters. Such research is crucial in the development of methods for the production of enantiomerically pure compounds, which is important in pharmaceutical synthesis (Brodzka et al., 2012).
Intramolecular Cyclization
- Research on intramolecular cyclization processes, involving compounds similar to (E)-5-Phenyl-pent-2-enoic acid ethyl ester, has been conducted. Such studies are significant in the field of medicinal chemistry, as they explore the synthesis of complex molecular structures (Pinto et al., 2011).
Polymer Synthesis and Functionalization
- There has been research on the synthesis and functionalization of polymers using esters related to (E)-5-Phenyl-pent-2-enoic acid ethyl ester. These studies are crucial in the development of new materials with specific properties (Dalil et al., 2000).
Solar Cell Applications
- Fullerene derivatives, such as ethyl esters similar to (E)-5-Phenyl-pent-2-enoic acid ethyl ester, are used in the electron-transport layer of solar cells. Research in this area focuses on enhancing the efficiency and stability of solar cells (Yang et al., 2019).
Eigenschaften
IUPAC Name |
ethyl (E)-5-phenylpent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-5,7-9,11H,2,6,10H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODUAASIAODNCH-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-Phenyl-pent-2-enoic acid ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B2885281.png)
![3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2885282.png)
![5-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2885285.png)
![1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea](/img/structure/B2885286.png)
![N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2885288.png)



![2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2885295.png)

![6-Cyclopropyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2885298.png)
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2885299.png)
